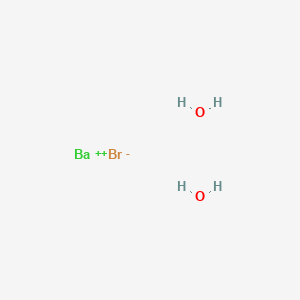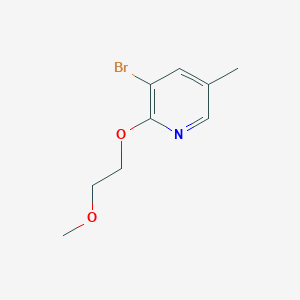
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine is a chemical compound with the molecular formula C9H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine typically involves the bromination of 2-(2-methoxyethoxy)-5-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(2-methoxyethoxy)-5-methylpyridine derivatives.
Oxidation: Formation of 2-(2-methoxyethoxy)-5-methylpyridine aldehydes or acids.
Reduction: Formation of 2-(2-methoxyethoxy)-5-methylpyridine without the bromine atom.
Aplicaciones Científicas De Investigación
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the methoxyethoxy group can enhance solubility and bioavailability. The methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-(2-methoxyethoxy)aniline
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-Bromo-3-methoxythiophene
Uniqueness
3-Bromo-2-(2-methoxyethoxy)-5-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxyethoxy group differentiates it from other brominated pyridine derivatives, providing unique solubility and reactivity characteristics.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
3-bromo-2-(2-methoxyethoxy)-5-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-7-5-8(10)9(11-6-7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IZEXTSYZPNCCTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)OCCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


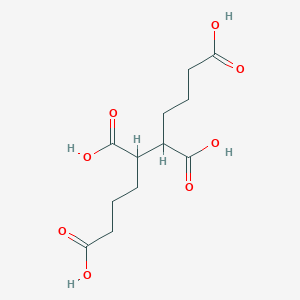

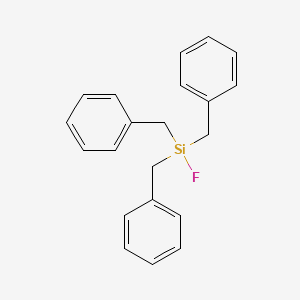


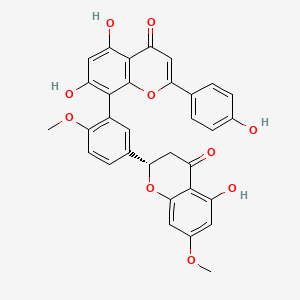
![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
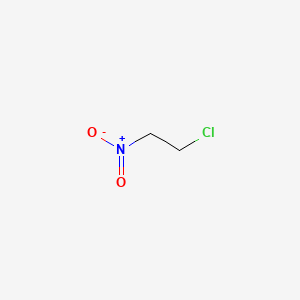
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
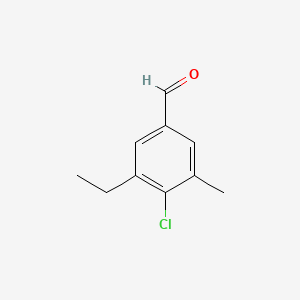
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
